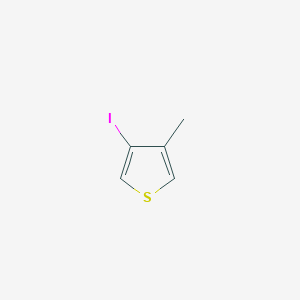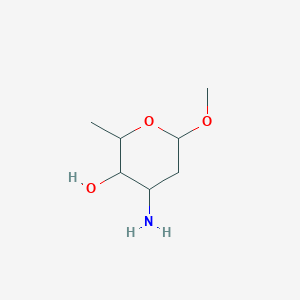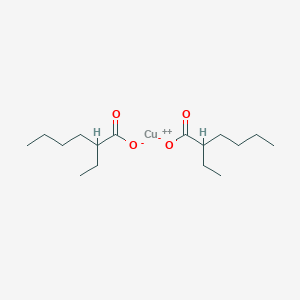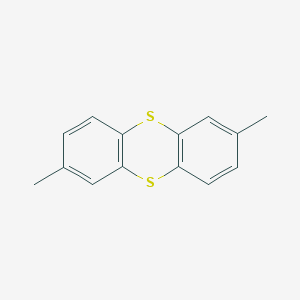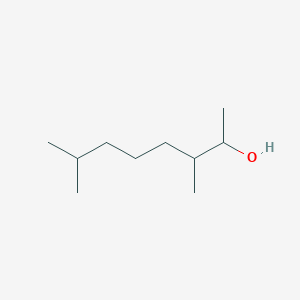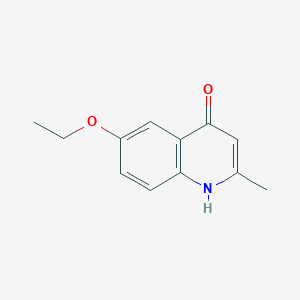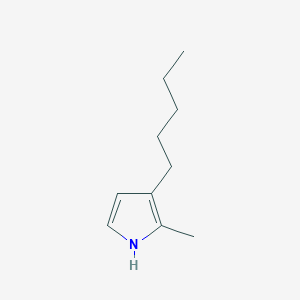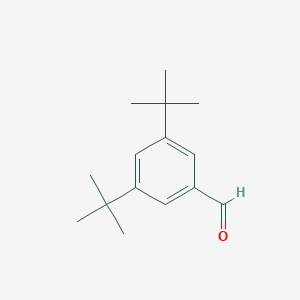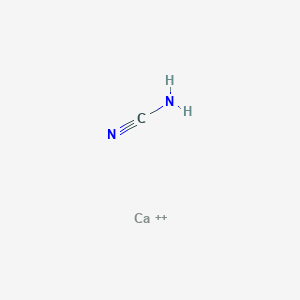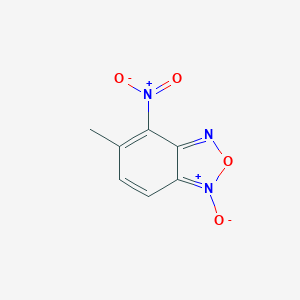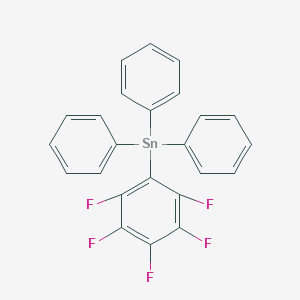![molecular formula C34H15NO4 B094316 Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione, 16-nitro- CAS No. 128-60-9](/img/structure/B94316.png)
Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione, 16-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione, 16-nitro- is a complex organic compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The exact mechanism of action of Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione, 16-nitro- is not yet fully understood. However, it is believed that the compound works by interacting with the electron transport chain in cells, leading to the production of reactive oxygen species (ROS) and ultimately cell death.
Biochemische Und Physiologische Effekte
Studies have shown that Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione, 16-nitro- has a range of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for use in cancer therapy. Additionally, the compound has been found to have antioxidant properties, which may have implications for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione, 16-nitro- for lab experiments is its excellent charge transport properties, which make it a useful tool for studying the behavior of electrons in organic materials. However, the compound is also highly reactive and can be difficult to work with, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione, 16-nitro-. One area of interest is in the development of new organic electronic devices based on the compound. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential applications in cancer therapy and other areas of medicine. Finally, there is also potential for the development of new synthetic methods for Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione, 16-nitro- that may make it easier to work with in the lab.
Synthesemethoden
The synthesis of Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione, 16-nitro- is a complex process that involves several steps. The most common method involves the reaction of anthracene with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in the presence of a catalyst. The product is then further treated with nitric acid to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione, 16-nitro- has potential applications in various fields of scientific research. One of the most promising areas of application is in the field of organic electronics. The compound has been found to exhibit excellent charge transport properties, making it a potential candidate for use in organic field-effect transistors and other electronic devices.
Eigenschaften
CAS-Nummer |
128-60-9 |
|---|---|
Produktname |
Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione, 16-nitro- |
Molekularformel |
C34H15NO4 |
Molekulargewicht |
501.5 g/mol |
IUPAC-Name |
30-nitrononacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.022,27.028,32]tetratriaconta-1(30),2,4,6,8,10,13,15,17(31),18,20(32),22,24,26,28,33-hexadecaene-12,21-dione |
InChI |
InChI=1S/C34H15NO4/c36-33-21-7-3-1-5-16(21)18-9-12-23-28-19(10-13-24(33)29(18)28)20-11-14-25-30-26(15-27(35(38)39)31(23)32(20)30)17-6-2-4-8-22(17)34(25)37/h1-15H |
InChI-Schlüssel |
LNNHYUOWYOSHPH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C4C(=CC=C5C4=C(C=C3)C6=C(C=C7C8=CC=CC=C8C(=O)C9=C7C6=C5C=C9)[N+](=O)[O-])C2=O |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C4C(=CC=C5C4=C(C=C3)C6=C(C=C7C8=CC=CC=C8C(=O)C9=C7C6=C5C=C9)[N+](=O)[O-])C2=O |
Andere CAS-Nummern |
128-60-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Silane, bicyclo[2.2.1]hept-5-en-2-yltriethoxy-](/img/structure/B94233.png)
![3-[2-(Diethylamino)ethyl]-7-hydroxy-4-methylcoumarin hydrochloride](/img/structure/B94234.png)
